molecular formula C18H22ClN3O5S B12071126 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride

1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride

Cat. No.: B12071126
M. Wt: 427.9 g/mol
InChI Key: XOKJNFLLBYWGBY-UHFFFAOYSA-N
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Description

1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride is a sulfonamide-based piperazine derivative characterized by a 3,5-dimethylphenoxy group, a nitro substituent at the para position of the phenyl ring, and a piperazine core functionalized with a sulfonyl group. The compound’s structural complexity arises from the interplay of electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C18H22ClN3O5S

Molecular Weight

427.9 g/mol

IUPAC Name

1-[2-(3,5-dimethylphenoxy)-5-nitrophenyl]sulfonylpiperazine;hydrochloride

InChI

InChI=1S/C18H21N3O5S.ClH/c1-13-9-14(2)11-16(10-13)26-17-4-3-15(21(22)23)12-18(17)27(24,25)20-7-5-19-6-8-20;/h3-4,9-12,19H,5-8H2,1-2H3;1H

InChI Key

XOKJNFLLBYWGBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCNCC3)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with 2-chloro-5-nitrobenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with piperazine in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various sulfonamide derivatives .

Scientific Research Applications

1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 3,5-dimethylphenoxy, 5-nitro, sulfonyl-piperazine ~464* Not reported Nitro group enhances electrophilicity; methyl groups improve lipophilicity
HBK14 2,6-dimethylphenoxy, 2-methoxyphenyl ~435* Not reported Methoxy group increases electron density; lower steric hindrance
6h Bis(4-fluorophenyl)methyl, 3-sulfamoylaminophenyl ~564 198–200 Fluorine atoms enhance metabolic stability and binding affinity
1-(2,3-Dichlorophenyl)piperazine HCl 2,3-dichlorophenyl ~262 Not reported Chlorine substituents increase halogen bonding potential
HBK15 2-chloro-6-methylphenoxy, 2-methoxyphenyl ~469* Not reported Chlorine improves selectivity for hydrophobic binding pockets

*Calculated based on molecular formulae.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target’s nitro group contrasts with methoxy (HBK14) or chlorine (HBK15) substituents, suggesting divergent electronic profiles affecting receptor interactions .

Comparison with Analogues :

  • Compounds like HBK14–HBK19 () use nucleophilic substitution for phenoxy-ether linkages, whereas the target employs sulfonylation, which offers higher stability .
  • highlights yields of 45–78% for sulfonamide derivatives, suggesting the target’s synthesis may align with these ranges .

Pharmacological and Binding Properties

While direct pharmacological data for the target compound are absent, structural parallels to serotonin receptor ligands () and kinase inhibitors () provide insights:

  • 5-HT1A Receptor Affinity : Compounds like HBK14 and HBK15 () with methoxyphenyl groups exhibit moderate-to-high 5-HT1A binding (Ki = 10–50 nM). The target’s nitro group may reduce affinity due to steric or electronic mismatches .
  • Dopamine D2/D3 Selectivity: Dichlorophenylpiperazine derivatives () show nanomolar D2/D3 binding. The target’s nitro group could shift selectivity toward adrenergic receptors .

Physicochemical and ADME Properties

  • Solubility : The nitro group may reduce aqueous solubility compared to sulfamoyl analogs (e.g., 6h) but improve membrane permeability .
  • Metabolic Stability: Methyl groups on the phenoxy ring (target) may slow oxidative metabolism relative to halogenated analogs (e.g., 6h) .

Biological Activity

1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride is a synthetic organic compound characterized by its complex structure, which includes a piperazine core linked to a sulfonyl group and substituted with 3,5-dimethylphenoxy and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities, particularly as an antagonist for specific receptors and its implications in various therapeutic areas.

  • Molecular Formula : C18H22ClN3O5S
  • Molecular Weight : 427.9 g/mol
  • CAS Number : 501926-46-1

Research indicates that compounds with similar structural motifs to 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride may interact with various biological targets. Notably, the presence of the sulfonamide and nitro functional groups is believed to play a crucial role in its biological activity, potentially influencing receptor binding and modulation.

Biological Activity

1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride exhibits significant biological activity through the following mechanisms:

  • Receptor Antagonism : Similar compounds have shown antagonistic effects on serotonin receptors (5-HT receptors), which are implicated in mood regulation and various psychiatric disorders. For example, studies have indicated that piperazine derivatives can bind to 5-HT2A receptors, influencing neurotransmitter release and potentially leading to behavioral effects such as stimulation or hallucination .
  • Antimicrobial Activity : Some derivatives of piperazine have demonstrated antimicrobial properties against a range of microorganisms. The structural similarity of 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride suggests potential efficacy against drug-resistant strains of bacteria and fungi .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds with structural similarities and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonylpiperazineSimilar sulfonamide structureVariation in substituents may affect receptor binding
N-(biphenyl-4-ylsulfonyl)-D-leucineContains biphenyl instead of phenoxyPotentially different biological activity due to amino acid incorporation
2-(4-chloro-3-benzylphenyl)tetrahydropyran derivativesTetrahydropyran ring structureDifferent ring system may influence pharmacokinetics

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological profile of piperazine derivatives, including 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride:

  • Neurotransmitter Modulation : Research has shown that piperazine derivatives can increase levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NA). This modulation can lead to both therapeutic effects and adverse reactions, highlighting the importance of understanding the balance between efficacy and safety .
  • Anticancer Activity : Some studies have indicated that related compounds exhibit anticancer properties against various cell lines. For instance, modifications in the piperazine structure can significantly enhance or diminish cytotoxic effects on cancer cells .
  • Hallucinogenic Effects : Certain derivatives have been noted for their hallucinogenic properties due to their interaction with serotonin receptors. This aspect is particularly relevant for understanding the recreational use of some piperazine compounds .

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